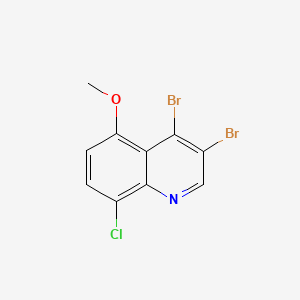

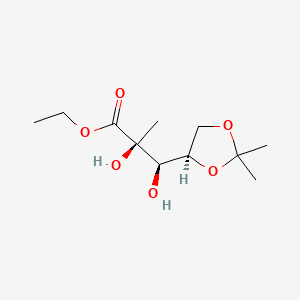

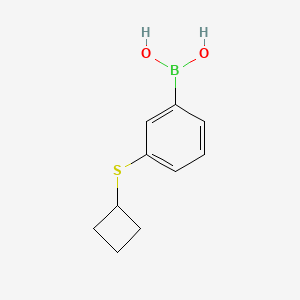

![molecular formula C6H3Cl2N3 B580587 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1221714-51-7](/img/structure/B580587.png)

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is used in the production of the antiviral drug remdesivir .

Synthesis Analysis

The compound is produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process optimization exercise involved examining the mechanistic pathway .Molecular Structure Analysis

The molecular formula of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is C6H3Cl2N3 . It is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine involves a series of chemical reactions. The process starts with an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base .Applications De Recherche Scientifique

Cancer Therapy: Kinase Inhibition

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine: is a critical component in the development of kinase inhibitors used in cancer therapy . Kinase inhibitors target specific proteins or enzymes that are dysregulated in cancer cells, offering a more targeted approach compared to traditional chemotherapy. This compound has been integrated into several drugs, such as avapritinib, which are designed to inhibit the activity of kinases and prevent cancer cell proliferation.

Antiviral Medications: Remdesivir

The structure of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is an active moiety in the antiviral drug remdesivir . Remdesivir has been recognized for its broad-spectrum activity against a variety of RNA viruses, including SARS/MERS-CoV, and was notably approved for emergency treatment of severe COVID-19 symptoms. Its efficacy against emerging viruses highlights the importance of this compound in antiviral research.

Anti-Norovirus Activity

Research has revealed that derivatives of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine exhibit anti-norovirus activity . These derivatives can inhibit the RNA-dependent RNA polymerase (RdRp) of both murine and human noroviruses, which is crucial for the replication of the virus. This application is particularly significant in the development of treatments for norovirus infections, which are a common cause of gastroenteritis worldwide.

EGFR Inhibition in Cancer

As an EGFR inhibitor, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine derivatives have been studied for their potential to slow cellular proliferation in various cancer cell lines, including human colon tumor cells . By inhibiting the epidermal growth factor receptor (EGFR), these compounds can interfere with the signaling pathways that lead to tumor growth and survival.

Treatment of Ebola and Other Emerging Viruses

Some analogs of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine have been utilized in the treatment of Ebola and other emerging viruses . The versatility of this compound allows for its adaptation in creating medications that can combat a range of life-threatening viral diseases.

Hedgehog Signaling Pathway Inhibition

This compound also plays a role in inhibiting the hedgehog (Hh) signaling pathway . The Hh pathway is involved in various processes within the body, including cell growth and differentiation. Aberrant activation of this pathway has been implicated in the development of certain cancers, making inhibitors that target this pathway valuable for therapeutic interventions.

Mécanisme D'action

Target of Action

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that has been found to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In cancer, these enzymes are often dysregulated, leading to uncontrolled cell proliferation .

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to a halt in the signaling pathways that they regulate . This disruption can lead to the cessation of uncontrolled cell growth and division, a hallmark of cancer .

Biochemical Pathways

The primary biochemical pathway affected by 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the kinase signaling pathway. By inhibiting the activity of kinases, the compound disrupts the signaling pathways that regulate cell growth and division . This disruption can lead to the cessation of uncontrolled cell growth, effectively halting the progression of cancer .

Pharmacokinetics

This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The result of the action of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the inhibition of uncontrolled cell growth and division, effectively halting the progression of cancer . This is achieved through the disruption of kinase signaling pathways, which are crucial for the regulation of cell functions .

Propriétés

IUPAC Name |

4,6-dichloropyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGNAKMZKBUOLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

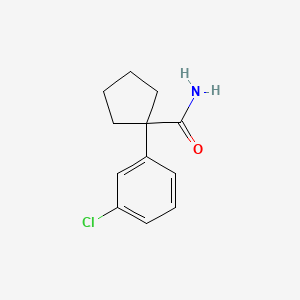

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

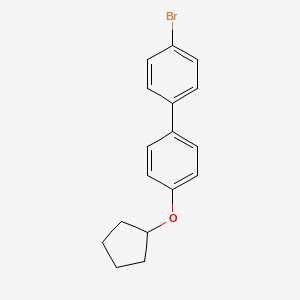

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

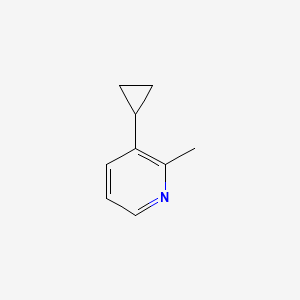

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)